molecular formula C21H23N5O B12168522 4-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide

4-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide

Cat. No.: B12168522
M. Wt: 361.4 g/mol
InChI Key: WMHKLHFDXMECKW-UHFFFAOYSA-N
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Description

4-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide is a complex organic compound that features an indole ring and a triazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the triazolopyridine group. Common synthetic routes include:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes to form indoles.

    Triazole Formation: The triazole ring can be synthesized via cyclization reactions involving hydrazines and nitriles.

    Amide Bond Formation: The final step involves coupling the indole and triazolopyridine derivatives through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to dihydrotriazole derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products

    Oxindole Derivatives: Formed via oxidation of the indole ring.

    Dihydrotriazole Derivatives: Formed via reduction of the triazole ring.

    Functionalized Indoles: Formed via electrophilic substitution reactions.

Scientific Research Applications

4-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological disorders and cancers.

    Biological Studies: Used as a probe to study protein-ligand interactions and enzyme mechanisms.

    Materials Science:

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins. The triazolopyridine moiety can interact with nucleophilic sites on enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide is unique due to its combination of an indole ring and a triazolopyridine moiety, which provides a distinct set of chemical properties and potential biological activities not commonly found in other compounds.

Properties

Molecular Formula

C21H23N5O

Molecular Weight

361.4 g/mol

IUPAC Name

4-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide

InChI

InChI=1S/C21H23N5O/c27-21(12-5-7-16-15-23-18-9-2-1-8-17(16)18)22-13-6-11-20-25-24-19-10-3-4-14-26(19)20/h1-4,8-10,14-15,23H,5-7,11-13H2,(H,22,27)

InChI Key

WMHKLHFDXMECKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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